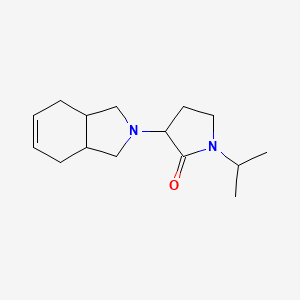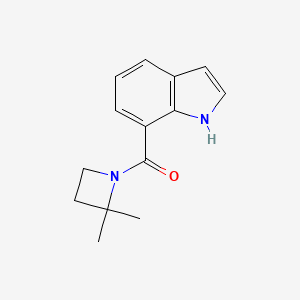
1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a urea derivative that has shown promising results in scientific research studies.
Aplicaciones Científicas De Investigación
1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea has shown potential applications in various scientific research fields. It has been studied extensively for its anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has also shown promising results in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of 1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It also works by activating certain signaling pathways that are involved in cell growth and differentiation.
Biochemical and Physiological Effects
1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea has several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. This compound also reduces the level of oxidative stress and improves glucose metabolism. Additionally, it has been shown to enhance the formation of new neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea in lab experiments include its high potency and selectivity. This compound is also relatively easy to synthesize and is stable under normal laboratory conditions. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on 1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea. One potential direction is to investigate its potential use in treating other neurodegenerative diseases such as Huntington's disease. Another direction is to study the mechanism of action of this compound in more detail to better understand its therapeutic potential. Additionally, more research is needed to determine the long-term safety and efficacy of this compound in humans.
Conclusion
In conclusion, 1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea is a novel compound that has shown promising results in scientific research studies. It has potential applications in various fields, including anti-inflammatory, anti-cancer, and anti-diabetic therapies. This compound has several biochemical and physiological effects and has advantages and limitations for lab experiments. Further research is needed to fully understand its therapeutic potential and long-term safety in humans.
Métodos De Síntesis
The synthesis of 1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea involves the reaction of 2-methylcyclopropylamine with 1-(bromomethyl)-2-benzofuran, followed by the addition of methyl isocyanate. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain a pure product.
Propiedades
IUPAC Name |
1-(1-benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-7-13(10)16-15(18)17(2)9-12-8-11-5-3-4-6-14(11)19-12/h3-6,8,10,13H,7,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXWIMOXCDSYGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1NC(=O)N(C)CC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7585269.png)
![N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide](/img/structure/B7585275.png)

![13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7585286.png)
![2-chloro-4-fluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585289.png)
![N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-pyridin-3-ylcyclopropane-1-carboxamide](/img/structure/B7585296.png)
![N-[(3-hydroxythiolan-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7585303.png)

![N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B7585310.png)

![[3-[[Ethyl(2,2,2-trifluoroethyl)amino]methyl]pyrrolidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7585323.png)
![N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide](/img/structure/B7585339.png)
